molecular formula C12H16N4O2 B2810322 1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034292-31-2

1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2810322
CAS RN: 2034292-31-2
M. Wt: 248.286
InChI Key: DICQPXXMDAMVCT-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a urea group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Urea is an organic compound with the formula (NH2)2CO. It plays an important role in many biological processes, including the metabolic breakdown of proteins.


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of its functional groups. Furan rings can undergo electrophilic substitution reactions similar to other aromatic compounds . Pyrazole rings can participate in various reactions such as alkylation, acylation, and halogenation .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Novel Derivatives

Research efforts have led to the synthesis of novel pyridine, naphthyridine, and naphthofuran derivatives bearing a pyrazole nucleus. These compounds are synthesized through reactions involving malononitrile, benzoylacetonitrile, ethyl cyanoacetate, and hydrazines, leading to the formation of compounds with different heterocyclic moieties. The synthesized compounds are characterized by various spectroscopic techniques, confirming their structures and providing a basis for further biological evaluations (Abdelrazek et al., 2010; El-Wahab et al., 2011).

Antimicrobial and Anticancer Activities

Certain derivatives exhibit significant antimicrobial and anticancer activities. The antimicrobial activity is tested against various gram-positive and gram-negative bacteria and fungi, showing the potential of these compounds as antimicrobial agents. Furthermore, some compounds have shown promising effects against cancer cell lines, highlighting their potential in anticancer research (Zaki et al., 2018).

Chemical Properties and Applications

Regioselective Synthesis

Studies have demonstrated the efficient and regioselective synthesis of pyrazole derivatives under specific conditions, such as ultrasound irradiation. This methodology facilitates the synthesis of compounds with potential biological activities, reducing reaction times and improving yields (Machado et al., 2011).

Gelation Properties

Research on urea derivatives has also explored their ability to form hydrogels in the presence of certain acids, which can be tuned by the identity of the anion. This property is of interest for the development of materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea” may also interact with multiple targets, leading to a variety of biological effects.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially “1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea”, could affect a wide range of biochemical pathways.

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the known biological activity of many furan and pyrazole derivatives .

properties

IUPAC Name

1-ethyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-2-13-12(17)14-4-5-16-8-11(7-15-16)10-3-6-18-9-10/h3,6-9H,2,4-5H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICQPXXMDAMVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

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